

## Commercial Suppliers and Technical Guide for Lopinavir-d7 in Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lopinavir-d7	
Cat. No.:	B15138280	Get Quote

For researchers, scientists, and drug development professionals requiring **Lopinavir-d7** for their studies, this technical guide provides a detailed overview of commercial suppliers, analytical methodologies, and the core mechanism of action. **Lopinavir-d7**, a deuterated analog of the HIV-1 protease inhibitor Lopinavir, serves as a valuable internal standard in pharmacokinetic and metabolic studies.

## **Commercial Availability of Lopinavir-d7**

The following table summarizes the commercial availability of **Lopinavir-d7** from various suppliers, intended for research purposes. It is crucial to request a certificate of analysis from the supplier to confirm the specific lot's purity and isotopic enrichment.



Supplier	Catalog Number	Purity	Available Quantities	Additional Notes
MedChemExpres s	HY-14588S1	>98%	Custom	Quotation required for pricing and availability. Also offer Lopinavir and Lopinavir-d8. [1]
Cayman Chemical	25284	≥99% deuterated forms (d1-d8)	1 mg	While the direct link is for Lopinavir-d8, they are a potential source for custom synthesis of Lopinavir-d7.[2]
Alsachim	C-5370	Isotopic Purity: >99%	1 mg, 5 mg, 10 mg	A brand of Shimadzu, specializing in stable isotope- labeled compounds.
Toronto Research Chemicals	L699502	Not specified	1 mg, 5 mg, 10 mg	A well-known supplier of complex organic chemicals for research.

# Experimental Protocols: Quality Control and Analysis

Detailed analytical methods are essential for the accurate quantification and qualification of **Lopinavir-d7** in research samples. The following protocols are based on established methods



for Lopinavir and can be adapted for its deuterated analog.

## **Liquid Chromatography-Tandem Mass Spectrometry** (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of Lopinavir and its deuterated standards in biological matrices due to its high sensitivity and selectivity.[3][4]

#### Sample Preparation:

- Protein Precipitation: To 100 μL of plasma, add 300 μL of acetonitrile containing the internal standard (a different deuterated Lopinavir, e.g., Lopinavir-d8, if quantifying Lopinavir-d7 as an analyte).
- Vortex: Vortex the mixture for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
- Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μL of the mobile phase.

#### **Chromatographic Conditions:**

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
   (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.

#### Mass Spectrometric Conditions:

• Ionization Mode: Positive Electrospray Ionization (ESI+).



- Multiple Reaction Monitoring (MRM) Transitions:
  - Lopinavir: m/z 629.4 → 447.3
  - Lopinavir-d7: The precursor ion will be m/z 636.4. The product ion will likely be the same as the non-deuterated form (m/z 447.3) or a deuterated fragment, which should be determined experimentally.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of **Lopinavir-d7**.[5][6]

#### Sample Preparation:

 Dissolve an accurately weighed amount of Lopinavir-d7 in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

#### <sup>1</sup>H NMR Analysis:

 Acquire a ¹H NMR spectrum to confirm the absence of proton signals at the positions where deuterium has been incorporated. The remaining proton signals should correspond to the Lopinavir structure.

#### <sup>13</sup>C NMR Analysis:

Acquire a <sup>13</sup>C NMR spectrum. The carbon atoms attached to deuterium will show a
characteristic splitting pattern (a triplet for -CD, a quintet for -CD2, and a septet for -CD3)
and a significant reduction in signal intensity due to the absence of the Nuclear Overhauser
Effect (NOE) from the attached deuterium.

#### Mass Spectrometry (for Isotopic Purity):

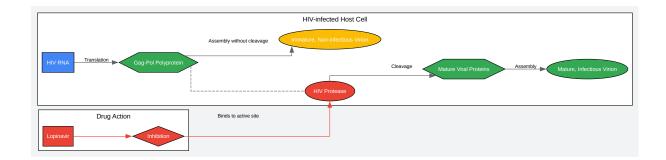
 High-resolution mass spectrometry can be used to confirm the molecular weight of Lopinavir-d7 and to assess the isotopic distribution, ensuring a high percentage of the desired deuterated species.



## **Signaling Pathway of Lopinavir Action**

Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus. By blocking this enzyme, Lopinavir prevents the cleavage of the viral Gag-Pol polyprotein, resulting in the production of immature and non-infectious viral particles.[7][8]

The following diagram illustrates the mechanism of action of Lopinavir in inhibiting HIV-1 protease.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]



- 3. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Lopinavir/ritonavir, a new galenic oral formulation from commercial solid form, fine-tuned by nuclear magnetic resonance spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lopinavir/ritonavir, a new galenic oral formulation from commercial solid form, fine-tuned by nuclear magnetic resonance spectroscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lopinavir/ritonavir: a review of its use in the management of HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Lopinavir-d7 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138280#commercial-suppliers-of-lopinavir-d7-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.